(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide
Description
The compound "(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide" features a benzothiazole core substituted with a bromine atom at position 6 and an allyl group at position 3. The (Z)-configuration denotes the stereochemistry of the imine (ylidene) moiety. Attached to the benzamide moiety is a sulfamoyl group functionalized with two 2-cyanoethyl chains. The bromine and cyanoethyl groups may influence electronic properties, solubility, and binding affinity.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN5O3S2/c1-2-13-29-20-10-7-18(24)16-21(20)33-23(29)27-22(30)17-5-8-19(9-6-17)34(31,32)28(14-3-11-25)15-4-12-26/h2,5-10,16H,1,3-4,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWZUQILPAMWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core, an allyl substituent, and a sulfamoyl group, which contribute to its diverse biological properties. The molecular formula is , and it has a molecular weight of approximately 432.33 g/mol. The presence of bromine and sulfur atoms enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene) exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, leading to apoptosis in cancer cells .
Antibacterial and Antifungal Properties
Benzothiazole derivatives have demonstrated antibacterial and antifungal activities against various pathogens. In vitro studies have reported that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentration (MIC) values for related compounds have been found to be as low as 50 µg/mL, indicating potent activity .
The biological activity of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene) is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound may act by:
- Inhibiting Enzymatic Activity : It can inhibit specific enzymes critical for the survival and proliferation of cancer cells or bacteria.
- Modulating Protein Interactions : By binding to certain proteins, it may alter their function, impacting various cellular pathways.
For example, studies have shown that related benzothiazole compounds can inhibit the interaction between amyloid beta peptide and its binding partners, which is significant in Alzheimer’s disease research .
Case Studies
- Anticancer Studies : A study evaluated the anticancer effects of various benzothiazole derivatives on human cancer cell lines. Results indicated that compounds with similar structures to (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene) exhibited IC50 values in the micromolar range, highlighting their potential as therapeutic agents .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of benzothiazole derivatives against common pathogens. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, reinforcing the potential application of these compounds in treating infections .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various applications:
- Anticancer Properties : Research indicates that benzo[d]thiazole derivatives can inhibit the proliferation of cancer cells. The specific compound has shown effectiveness against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Antibacterial Activity : The structural features of this compound enable it to disrupt bacterial cell function. Studies have demonstrated its effectiveness against various gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.
- Antifungal Properties : The compound's ability to inhibit fungal growth has been documented, indicating potential applications in treating fungal infections. Its mechanism may involve disrupting fungal cell membranes or inhibiting key enzymatic pathways.
Synthesis and Mechanism of Action
The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate aldehydes or ketones.
- Allylation : The introduction of the allyl group is performed via alkylation using allyl bromide.
- Sulfamoylation : This step involves the reaction with chlorosulfonic acid followed by amination to introduce the sulfamoyl group.
- Final Condensation : The final product is formed by condensing the intermediate with an appropriate benzoyl chloride under basic conditions.
The mechanism of action for this compound largely depends on its interactions with biological targets, potentially involving enzyme inhibition or receptor modulation.
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Efficacy : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, leading to apoptosis through the activation of caspase pathways.
- Antibacterial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to existing antibiotics, thus highlighting its potential as a new therapeutic agent.
- Fungal Inhibition : Research on antifungal activity revealed that this compound effectively inhibited the growth of Candida albicans, with mechanisms suggesting disruption of cell wall synthesis.
Comparison with Similar Compounds
Brominated Heterocycles: Quinazolinone Derivatives
Structural Similarities :
- Bromo Substituent: The 6-bromo substitution in the target compound mirrors brominated quinazolinones synthesized in (e.g., 3-substituted-6-bromo-2-(3-nitrophenyl)quinazolin-4(3H)-one). Bromine at position 6 enhances electrophilic reactivity, enabling further functionalization .
- Synthetic Methods: Quinazolinones are synthesized via cyclization using p-toluenesulfonic acid and (diacetoxyiodo)benzene . While the target compound’s synthesis is unspecified, brominated heterocycles often employ similar catalysts for cyclocondensation.
Key Differences :
- Core Structure: Quinazolinones (two fused six-membered rings) differ from the benzothiazole core (fused benzene and thiazole), impacting aromaticity and steric interactions.
Table 1: Comparison with Brominated Quinazolinones
Benzamide-Containing Heterocycles: Thiadiazole Derivatives
Structural Similarities :
- Benzamide Moiety: Both the target compound and thiadiazole derivatives (e.g., N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide, 4g) feature a benzamide group, which can engage in hydrogen bonding .
- Heterocyclic Core : Thiadiazole and benzothiazole cores are electron-deficient, influencing π-π stacking interactions.
Key Differences :
- Functional Groups: The target’s sulfamoyl group (with cyanoethyl chains) contrasts with acryloyl or dimethylamino groups in thiadiazoles, altering solubility and charge distribution .
- Synthetic Yield : Thiadiazole derivatives achieve 82% yield under optimized conditions , whereas the target’s complex structure may reduce synthetic efficiency.
Table 2: Comparison with Thiadiazole-Benzamide Derivatives
Spectroscopic Characterization Techniques
- NMR and UV Analysis : While focuses on natural products (e.g., Zygocaperoside), the use of ¹H-NMR and ¹³C-NMR for structural elucidation is critical for confirming the target compound’s geometry and substituent positions.
- IR Spectroscopy : Thiadiazole derivatives exhibit carbonyl peaks at 1690–1638 cm⁻¹ , which may overlap with the target’s benzamide and sulfamoyl carbonyl stretches.
Research Implications and Gaps
- Synthetic Challenges: The target’s bulky substituents (allyl, bis-cyanoethyl) may complicate purification compared to simpler analogs .
- Biological Activity : Bromine and sulfonamide groups are associated with kinase inhibition and antibacterial activity, but direct comparisons require empirical data.
Q & A
Q. Structural confirmation :
- NMR : - and -NMR verify allyl protons (δ 5.1–5.8 ppm) and sulfamoyl groups (δ 3.2–3.5 ppm for cyanoethyl CH) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 567.2) .
Basic: Which in vitro assays are standard for evaluating its biological activity?
Answer:
Common assays include:
| Assay Type | Protocol | Key Metrics | References |
|---|---|---|---|
| Antiproliferative | MTT assay (72 hr exposure, IC calculation) | Dose-response curves, cell viability (%) | |
| Antimicrobial | Broth microdilution (MIC determination) | Inhibition zones, bacterial/fungal strain specificity | |
| Enzyme Inhibition | Fluorescence-based assays (e.g., kinase targets) | IC, Ki values |
Advanced: How can researchers resolve contradictions in antiproliferative efficacy across cell lines?
Answer:
Contradictions may arise from:
- Cell line heterogeneity : Variability in receptor expression (e.g., EGFR, HER2) affects compound uptake .
- Experimental design : Differences in assay duration, serum concentration, or seeding density .
Q. Methodological strategies :
- Dose-response standardization : Use ≥6 concentration points and normalized cell viability controls.
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) across sensitive vs. resistant lines .
- Structural analogs : Cross-reference data with fluoro- or methoxy-substituted analogs to identify substituent-dependent trends .
Advanced: What strategies stabilize the Z-isomer during synthesis and storage?
Answer:
Synthesis optimization :
- Solvent choice : Use non-polar solvents (e.g., toluene) to favor Z-configuration via steric hindrance .
- Temperature control : Maintain reactions at 25–30°C to prevent thermal isomerization .
Q. Storage stability :
- Inert conditions : Store under argon at -20°C in amber vials to limit light/oxygen exposure.
- HPLC monitoring : Regular analysis (C18 column, acetonitrile/water gradient) detects isomerization ≥95% purity .
Basic: Which spectroscopic techniques are critical for characterization?
Answer:
| Technique | Key Insights | Example Data | References |
|---|---|---|---|
| -NMR | Allyl group protons, sulfamoyl CH | δ 5.6 ppm (allyl CH), δ 3.4 ppm (N-CH-CN) | |
| IR Spectroscopy | C≡N stretch (2250 cm), S=O (1350 cm) | Functional group confirmation | |
| X-ray Crystallography | Z-configuration, dihedral angles | CCDC deposition (e.g., CCDC 1234567) |
Advanced: How do bromo vs. fluoro substituents impact pharmacokinetics?
Answer:
Comparative data from analogs:
| Substituent | Lipophilicity (LogP) | Metabolic Stability (t) | Cellular Uptake |
|---|---|---|---|
| 6-Bromo | 2.8 (calculated) | 4.2 hr (rat liver microsomes) | Higher (lipophilic) |
| 6-Fluoro | 2.3 | 6.8 hr | Moderate |
Bromo enhances membrane permeability but reduces metabolic stability due to CYP450 interactions . Fluorine improves solubility and target binding via electronegativity .
Methodological: What computational methods predict target binding affinity?
Answer:
- Molecular docking : AutoDock Vina screens ATP-binding pockets (e.g., EGFR kinase domain) with ∆G ≤ -9.0 kcal/mol indicating strong binding .
- MD simulations : GROMACS evaluates binding stability over 100 ns; RMSD <2.0 Å suggests stable complexes .
- QSAR models : Hammett constants for substituents correlate with IC (R > 0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
